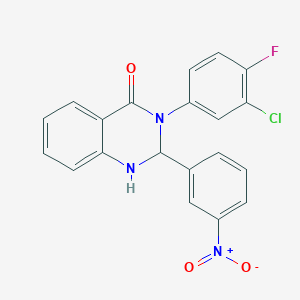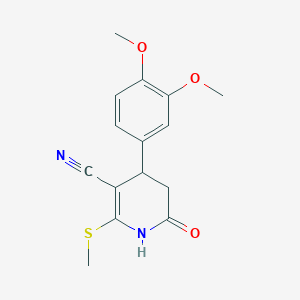![molecular formula C16H18Cl2N2O2 B15010939 3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B15010939.png)
3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide is a synthetic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide involves multiple steps. The starting material, 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, is first prepared through a series of reactions including halogenation and cyclopropanation . This intermediate is then reacted with hydrazine hydrate to form the carbohydrazide derivative. The final step involves the condensation of the carbohydrazide with 3-methoxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in the production of prostaglandins, which are mediators of inflammation . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of the target compound.
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid anhydride: Another related compound with similar chemical properties.
Uniqueness
3-(2,2-dichloroethenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide is unique due to its specific chemical structure, which imparts distinct biological and chemical activities.
Eigenschaften
Molekularformel |
C16H18Cl2N2O2 |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
3-(2,2-dichloroethenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-16(2)12(8-13(17)18)14(16)15(21)20-19-9-10-5-4-6-11(7-10)22-3/h4-9,12,14H,1-3H3,(H,20,21)/b19-9+ |
InChI-Schlüssel |
QBVRRSXUBBQXFZ-DJKKODMXSA-N |
Isomerische SMILES |
CC1(C(C1C(=O)N/N=C/C2=CC(=CC=C2)OC)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)NN=CC2=CC(=CC=C2)OC)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[5-(4-Methylphenoxy)furan-2-yl]methyl}piperidine](/img/structure/B15010861.png)
![1-{[3-(3-methoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B15010868.png)
![3-[(2-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010871.png)

![N-allyl-N-[4-(4-benzylpiperidino)-6-methoxy-1,3,5-triazin-2-yl]amine](/img/structure/B15010889.png)
![7-[2-(Adamantan-1-YL)-2-oxoethyl]-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15010895.png)
![2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15010903.png)
![3-bromo-4-ethoxy-N-{2-[3-(trifluoromethyl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15010906.png)

![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)

methanone](/img/structure/B15010928.png)


